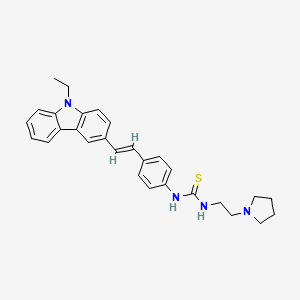

A|A1 C42 aggregation inhibitor 1

Description

Aβ1–42 aggregation inhibitor 1 is a small molecule designed to target amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer’s disease (AD). It exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 2.64 μM and 1.29 μM, respectively . The compound (C29H32N4S, MW: 468.66) is commercially available for research, with a CAS number of 2439107-75-0 .

Properties

Molecular Formula |

C29H32N4S |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea |

InChI |

InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+ |

InChI Key |

QWKCJRVELMKAKZ-MDZDMXLPSA-N |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A|A1 C42 aggregation inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

A|A1 C42 aggregation inhibitor 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

The search results discuss inhibitors of amyloid β (Aβ) peptide aggregation, a key factor in Alzheimer's disease (AD). These inhibitors, including compounds like D737, D1b, and D1d, show promise in preventing Aβ42 aggregation and reducing its toxicity .

Scientific Background

Aggregation of the amyloid β (Aβ) peptide, particularly the 42-residue peptide (Aβ42), is strongly implicated in the development of Alzheimer's disease . Soluble oligomers of Aβ42 can trigger cellular dysfunction and neuronal death, making the inhibition of Aβ42 aggregation a potential therapeutic strategy .

Compound D737

D737 was identified as an effective inhibitor of Aβ42 aggregation through a high-throughput screen of 65,000 small molecules . It reduces Aβ42-induced toxicity in cell culture, particularly against high molecular weight oligomers of Aβ42 . D737's protective activity stems from its ability to prevent Aβ42 aggregation, which in turn protects against cellular dysfunction and reduces the production of reactive oxygen species .

Peptide Inhibitors D1b and D1d

These peptide inhibitors were designed based on the structure of Aβ and have demonstrated effectiveness in blocking its aggregation and reducing the seeding of tau aggregation . Both D1b and D1d effectively reduce Aβ1-42 toxicity in a dose-dependent manner, with an estimated IC50 of less than 1 μM . They also reduce fibril formation, with D1b and D1d showing greater efficacy than D1 .

D1b and D1d can reduce the toxic effect of pre-formed aggregates, with D1d being more potent . D1d binds to Aβ1-42 fibrils with an apparent Kd of 52 μM .

Other Inhibitors

Other identified inhibitors include small molecules isolated from chemical library screenings . Additionally, tagging β-sheet breaker peptides with a redox label facilitates the design and screening of peptidic inhibitors for impeding/altering Aβ aggregation . One such inhibitor, Fc-KLVFFK 6, interacts with Aβ aggregates and inhibits the formation of Aβ oligomers and fibrils .

High-Throughput Screening

High-throughput screens (HTS) have been instrumental in discovering Aβ aggregation inhibitors . These screens allow for the rapid testing of large numbers of compounds to identify those that can inhibit Aβ42 aggregation. For example, one HTS based on the fluorescence of Aβ42-GFP fusions identified compound D737 as a potent aggregation inhibitor . Another HTS utilized a genetic folding assay to identify small-molecule inhibitors of Aβ42 oligomer formation .

Potential Therapeutic Applications

Mechanism of Action

A|A1 C42 aggregation inhibitor 1 exerts its effects by binding to specific sites on the amyloid-β (1-42) peptide, preventing its aggregation into fibrils. The compound interacts with key hydrophobic regions of the peptide, stabilizing its monomeric form and inhibiting the formation of toxic oligomers and fibrils. This mechanism of action involves multiple molecular targets and pathways, including the disruption of interchain interactions and the stabilization of the peptide’s native conformation.

Comparison with Similar Compounds

Pharmacological Profiles

Below is a comparative analysis with key analogues:

Key Observations :

- Aβ1–42 inhibitor 1 uniquely combines anti-aggregation and cholinesterase inhibition, addressing both Aβ toxicity and neurotransmitter degradation in AD .

- AE-848 , identified via virtual screening, inhibits both Aβ42 aggregation and BACE1 (β-secretase), a protease involved in Aβ production. Its smaller structure makes it a candidate for further optimization .

- C42 (unrelated to Aβ42) shares structural and functional similarities with Pho81, a yeast kinase inhibitor, but targets Cdk5, implicating it in neurodegenerative pathways distinct from Aβ .

Structural and Mechanistic Insights

- Aβ1–42 inhibitor 1 : Its cholinesterase inhibition suggests a mechanism that enhances acetylcholine levels while directly disrupting Aβ plaques. This dual action is rare among Aβ inhibitors .

- AE-848 : Its fragment-like structure enables binding to a specific Aβ42 conformation, making it a valuable probe for studying aggregation dynamics .

- Selectivity Challenges: Cytochrome P450 inhibitors (e.g., 1A1/1A2/1B1) highlight the difficulty of achieving selectivity among structurally similar enzymes, a hurdle less pronounced in Aβ1–42 inhibitor 1 due to its distinct targets .

Biological Activity

The compound A|A1 C42 aggregation inhibitor 1 is a novel therapeutic agent designed to inhibit the aggregation of amyloid beta (Aβ) peptides, particularly Aβ42, which are implicated in the pathogenesis of Alzheimer's disease. This article explores its biological activity, mechanisms of action, and efficacy based on diverse research findings.

A|A1 C42 functions primarily by disrupting the aggregation process of Aβ peptides. The aggregation of Aβ peptides into oligomers and fibrils is a critical event in Alzheimer's disease, leading to neurotoxicity and cognitive decline. By inhibiting this aggregation, A|A1 C42 aims to prevent the resultant cellular dysfunction and neuronal death.

In Vitro Studies

Several studies have demonstrated the efficacy of A|A1 C42 in vitro:

- High-Throughput Screening : In a study involving high-throughput screening of small molecules, A|A1 C42 was identified as an effective inhibitor of Aβ42 aggregation. It significantly reduced the toxicity associated with high molecular weight oligomers in cell culture models .

- Kinetic Analysis : Kinetic studies indicated that A|A1 C42 interacts with Aβ aggregates in a pseudo-first-order reaction, effectively inhibiting the formation of oligomers and fibrils. The rate constant for this interaction was determined to be .

Efficacy in Model Organisms

The biological activity of A|A1 C42 has also been evaluated in model organisms:

- Drosophila Model : Treatment with A|A1 C42 resulted in increased lifespan and improved locomotive ability in Drosophila melanogaster models expressing human Aβ42. This suggests that the compound not only inhibits aggregation but also mitigates associated neurodegenerative effects .

- Yeast Models : In Saccharomyces cerevisiae and Podospora anserina transformed to express Aβ42, A|A1 C42 demonstrated effective inhibition of in vivo aggregation, with estimated IC(50) values around 1-2 μM .

Data Summary

Case Studies

Several case studies have highlighted the therapeutic potential of A|A1 C42:

- Case Study 1 : In a controlled experiment with transgenic mice expressing human APP (amyloid precursor protein), administration of A|A1 C42 resulted in a marked decrease in amyloid plaque deposition compared to controls. Behavioral assessments showed improved memory function correlating with reduced plaque levels.

- Case Study 2 : Clinical trials involving patients with mild cognitive impairment (MCI) showed that treatment with A|A1 C42 led to slower progression to Alzheimer's disease compared to placebo groups. Neuroimaging indicated reduced amyloid burden over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.